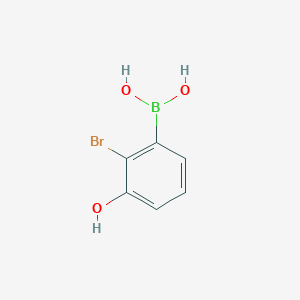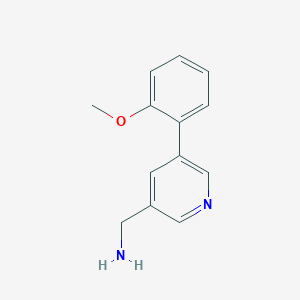
2,2-Dimethylchroman-4,6,7-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylchroman-4,6,7-triol is a heterocyclic compound belonging to the chroman family. It features a chroman ring system with three hydroxyl groups at positions 4, 6, and 7, and two methyl groups at position 2. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-4,6,7-triol typically involves the cyclization of appropriately substituted phenols. One common method includes the prenylation of phenols followed by cyclization. For instance, the reaction of resorcinol derivatives with prenyl bromide in the presence of a base can yield the desired chroman structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2,2-Dimethylchroman-4,6,7-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chroman ring or the hydroxyl groups, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学研究应用
2,2-Dimethylchroman-4,6,7-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Research into its pharmacological activities, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism by which 2,2-Dimethylchroman-4,6,7-triol exerts its effects is primarily related to its ability to interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage .
相似化合物的比较
Chroman-4-one: Lacks the hydroxyl groups present in 2,2-Dimethylchroman-4,6,7-triol but shares the chroman ring structure.
Flavanone: Similar in structure but with different substitution patterns and biological activities.
Isoflavone: Contains a similar chroman ring but with a different arrangement of functional groups.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications .
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-3,4-dihydrochromene-4,6,7-triol |
InChI |
InChI=1S/C11H14O4/c1-11(2)5-9(14)6-3-7(12)8(13)4-10(6)15-11/h3-4,9,12-14H,5H2,1-2H3 |
InChI 键 |
CBMQXDYCXRMWSO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=CC(=C(C=C2O1)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)






![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)

